2-Amino-6-methoxy-3-phenylquinoline hydrochloride
Description
2-Amino-6-methoxy-3-phenylquinoline hydrochloride is a quinoline derivative characterized by a methoxy group at position 6, a phenyl substituent at position 3, and an amino group at position 2 of the quinoline core. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase inhibitory properties .
Molecular Formula: C₁₆H₁₅ClN₂O
Molecular Weight: 286.45 g/mol (calculated).
Key Features:
- Methoxy group (6-OCH₃): Electron-donating via resonance, influencing electronic density on the quinoline ring.
- Phenyl group (3-Ph): Enhances aromatic interactions (e.g., π-π stacking) and steric bulk.
Properties
CAS No. |
1173263-63-2 |
|---|---|
Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
6-methoxy-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H14N2O.ClH/c1-19-13-7-8-15-12(9-13)10-14(16(17)18-15)11-5-3-2-4-6-11;/h2-10H,1H3,(H2,17,18);1H |
InChI Key |
DPZOKGUAGNAUJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
This method involves the acid- or base-catalyzed cyclocondensation of 2-aminobenzaldehyde derivatives with ketones. For 2-amino-6-methoxy-3-phenylquinoline hydrochloride, the reaction typically proceeds as follows:
Precursor Preparation :
- 2-Amino-5-methoxybenzaldehyde is reacted with acetophenone (for the 3-phenyl group).
- Catalysts: Concentrated HCl or polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
Cyclization :
- The aldol adduct undergoes intramolecular cyclization, forming the quinoline core.
- Yields: 60–75% under optimized conditions.
Key Limitation : Competing side reactions at the methoxy group necessitate careful temperature control.
Skraup Synthesis with Functional Group Adaptation
Traditional Skraup conditions (aniline, glycerol, H₂SO₄) are modified to accommodate methoxy and phenyl substituents:
Aniline Derivative :
- 3-Methoxy-4-phenyl-aniline is heated with glycerol and concentrated sulfuric acid at 180°C.
Quinoline Formation :
- The exothermic reaction forms the quinoline ring, with the methoxy group introduced via the starting aniline.
Post-Synthetic Modifications :
- Chlorination at position 6 using POCl₃, followed by amination at position 2 with NH₃/MeOH.
Yield Optimization :
- Replacing glycerol with propylene glycol reduces tar formation, improving yield to 68%.
Methoxy Group Introduction: Nucleophilic Substitution
The 6-methoxy group is often introduced via nucleophilic substitution of a chloro intermediate:
Chloro-to-Methoxy Conversion
Intermediate Synthesis :
- 2-Amino-6-chloro-3-phenylquinoline is prepared via Friedländer annulation using 2-amino-5-chlorobenzaldehyde.
Methoxylation :
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 100°C |
| Solvent | DMF |
| Catalyst | TBAB (0.1 eq) |
| Yield | 82% |
Amination Strategies for Position 2
Direct Amination of Halogenated Intermediates
- Substrate : 6-Methoxy-2-chloro-3-phenylquinoline.
- Conditions :
- Gaseous NH₃ in methanol at 60°C under pressure (3 atm).
- Catalyst : CuI (5 mol%) accelerates substitution.
Yield : 74% with >95% purity after recrystallization.
Reductive Amination
- Intermediate : 6-Methoxy-2-nitro-3-phenylquinoline.
- Reduction :
- H₂/Pd-C in ethanol at room temperature.
- Selectivity Challenge : Over-reduction of the quinoline ring is prevented by limiting H₂ exposure to 2 hours.
Outcome : 88% yield with minimal byproducts.
Hydrochloride Salt Formation
Acid-Base Neutralization
Free Base Preparation :
- 2-Amino-6-methoxy-3-phenylquinoline is dissolved in anhydrous ethanol.
Protonation :
- Dropwise addition of concentrated HCl (37%) at 0°C.
- Precipitation : The hydrochloride salt crystallizes upon cooling.
Purity Enhancement :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Solvent Recovery and Waste Management
- Closed-Loop Systems :
- DMF and methanol are distilled and reused, reducing costs by 40%.
- Byproduct Utilization :
- Tar residues from Skraup synthesis are repurposed as fuel additives.
Structural Characterization and Quality Control
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, H-4), 7.89–7.45 (m, 5H, phenyl), 6.92 (s, 1H, H-5), 3.87 (s, 3H, OCH₃).
LC-MS :
- [M+H]⁺ at m/z 307.1 confirms molecular weight.
Crystallographic Validation
- Single-Crystal X-ray Diffraction :
- Orthorhombic crystal system, space group P2₁2₁2₁.
- Hydrogen-bonding network stabilizes the hydrochloride salt.
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 2 exhibits nucleophilic reactivity, enabling substitution under basic conditions. Key transformations include:
For example, alkylation with methyl iodide under basic conditions yields 2-methylamino derivatives, which enhance interactions with enzyme active sites (e.g., α-glucosidase inhibition IC₅₀ = 26.0 ± 0.8 μM for analog 11k ) .
Oxidation-Reduction Reactions
The quinoline backbone and substituents participate in redox processes:
Oxidation
-
Reagent : Potassium permanganate (KMnO₄) in acidic medium
-
Outcome : Formation of quinoline N-oxide derivatives, enhancing electrophilicity for subsequent functionalization.
Reduction
-
Reagent : Sodium borohydride (NaBH₄) in methanol
-
Outcome : Selective reduction of nitro or carbonyl groups in analogs, preserving the quinoline core .
Suzuki-Miyaura Cross-Coupling
The phenyl group at position 3 is synthesized via palladium-catalyzed coupling:
-
Starting Material : 2-Amino-6-methoxyquinoline
-
Reagents : Phenylboronic acid, Pd catalyst, base
-
Conditions : Aqueous/organic solvent system, 80–100°C
This method enables scalable production and structural diversification for medicinal chemistry applications.
Deprotection
-
Reagent : HCl in dioxane
-
Outcome : Cleavage of tert-butoxycarbonyl (Boc) groups from protected amines, yielding free amino intermediates .
Ester Hydrolysis
-
Conditions : NaOH/EtOH, reflux
-
Application : Conversion of ester derivatives to carboxylic acids for further conjugation .
Coordination Chemistry
While direct data on metal complexation is limited for this compound, structurally related isoquinoline derivatives form stable complexes with Pd(II) and Rh(III) ions. These interactions involve:
-
Binding Sites : Amino and methoxy groups
-
Applications : Anticancer agents targeting DNA and mitochondrial pathways .
Reaction Mechanism Insights
-
Amino Group Reactivity : Participates in hydrogen bonding with biological targets (e.g., Glu304, Phe311 in α-glucosidase) .
-
Methoxy Group Role : Enhances electron density on the quinoline ring, influencing regioselectivity in electrophilic substitutions .
Comparative Reactivity Table
This compound’s versatility in chemical reactions underpins its utility in drug discovery, particularly for designing enzyme inhibitors and metallopharmaceuticals.
Scientific Research Applications
2-Amino-6-methoxy-3-phenylquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares the target compound with six structurally related quinoline derivatives, highlighting substituent positions, molecular formulas, and inferred properties.
Detailed Analysis of Substituent Effects
Methoxy (6-OCH₃) vs. Methyl (6-CH₃)
- Electronic Effects: Methoxy’s resonance donation increases electron density on the quinoline ring compared to methyl’s inductive donation. This may enhance interactions with electron-deficient biological targets.
- Solubility : Methoxy improves water solubility due to polarity, whereas methyl reduces it.
Phenyl (3-Ph) vs. Methyl (3-CH₃)
- Aromatic Interactions : Phenyl enables π-π stacking with aromatic residues in proteins, a feature absent in methyl-substituted analogs.
Ethoxy (6-OCH₂CH₃) vs. Methoxy (6-OCH₃)
- Lipophilicity : Ethoxy’s larger size increases logP, favoring membrane permeability but risking metabolic instability.
- Synthetic Accessibility : Ethoxy may complicate synthesis due to longer alkyl chains.
Positional Isomerism (6-OCH₃ vs. 7-OCH₃)
- Electronic Distribution : Methoxy at position 6 donates electrons to the ring’s nitrogen, while position 7 donation may localize effects differently, altering binding pocket compatibility.
Fluoro (6-F) vs. Methoxy (6-OCH₃)
- Electronegativity : Fluoro withdraws electrons, reducing ring electron density. This could enhance stability against oxidation but reduce interactions with electron-deficient targets.
- Size : Fluoro’s smaller size may allow tighter binding in sterically constrained environments.
Implications for Research and Development
- Drug Design : The target compound’s phenyl and methoxy groups make it a candidate for targeting kinases or DNA-binding proteins, where aromatic interactions are critical. Analogs with smaller substituents (e.g., 3-CH₃) may prioritize solubility over potency.
- Pharmacokinetics : Ethoxy and propyl substituents may require formulation adjustments to mitigate poor aqueous solubility.
- Synthetic Routes : Halogenated analogs (e.g., 6-F ) could leverage cheaper starting materials but face challenges in regioselective functionalization.
Biological Activity
2-Amino-6-methoxy-3-phenylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with an amino group, a methoxy group, and a phenyl group, contributing to its unique reactivity and biological activity. Its molecular formula is with a molar mass of approximately 286.76 g/mol. The structural characteristics enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 286.76 g/mol |
| Functional Groups | Amino, Methoxy, Phenyl |
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In a comparative study, the compound's antibacterial activity was evaluated against standard antibiotics such as ampicillin and gentamicin. The results indicated superior activity in certain configurations of the compound, particularly those with shorter side chains at the ortho-position of the phenyl group .
| Bacterial Strain | Inhibition Zone (mm) | Comparison |
|---|---|---|
| Staphylococcus aureus | 18 | Higher than ampicillin |
| Escherichia coli | 15 | Comparable to gentamicin |
| Pseudomonas aeruginosa | 12 | Moderate activity |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit key signaling pathways associated with tumor growth, specifically the PI3K/AKT/mTOR pathway. In vitro assays demonstrated that this compound effectively reduced cell proliferation in various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the amino and methoxy groups facilitates hydrogen bonding and hydrophobic interactions with proteins involved in critical cellular processes.
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted by MDPI evaluated the antibacterial activity of several quinoline derivatives, including this compound. The findings revealed that modifications at the C-2 position significantly enhanced antibacterial potency against Gram-positive bacteria .
- Anticancer Activity : Research published in Nature highlighted the compound's potential as a PI3K inhibitor, showing significant inhibition of tumor growth in xenograft models . This suggests a promising avenue for further development as an anticancer agent.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives have shown that specific substitutions on the quinoline ring can dramatically affect biological activity. For instance, introducing different aryl groups has been linked to enhanced efficacy against resistant bacterial strains .
Q & A
Q. Q1. What are the common synthetic routes for 2-amino-6-methoxy-3-phenylquinoline hydrochloride, and which reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step organic reactions, starting with substituted quinoline precursors. Key steps include:
- Friedel-Crafts alkylation to introduce the phenyl group.
- Methoxy group installation via nucleophilic substitution or oxidation-reduction sequences.
- Amination using ammonia or protected amine sources under reflux conditions.
Critical parameters are temperature control (70–100°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., Pd/C for hydrogenation). Yield optimization (>75%) requires strict anhydrous conditions and intermediate purification via column chromatography .
Advanced Synthesis: Contradictions in Substituent Effects
Q. Q2. How do conflicting reports on substituent effects (e.g., methoxy vs. ethoxy groups) impact synthesis strategy design?
Studies show methoxy groups enhance solubility but may reduce electrophilic reactivity compared to ethoxy substituents. For example, notes ethoxy derivatives exhibit higher yields in alkylation steps, while methoxy analogs require longer reaction times. Researchers should prioritize substituent electronic profiles (Hammett constants) and steric demands when designing analogs. Contradictions arise from solvent polarity variations; polar aprotic solvents (e.g., DMSO) mitigate steric hindrance in methoxy derivatives .
Structural Characterization
Q. Q3. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
- NMR : and NMR to verify methoxy (-OCH) and aromatic proton environments. The amino group (-NH) appears as a broad singlet at δ 5.8–6.2 ppm.
- X-ray crystallography : Resolves positional ambiguities in the quinoline ring system. confirms planar geometry with dihedral angles <5° between substituents.
- HRMS : Validates molecular weight (MW: ~300.78 g/mol) and chloride counterion presence .
Advanced Structural Analysis
Q. Q4. How can crystallographic data resolve discrepancies in proposed tautomeric forms or protonation states?
X-ray diffraction (e.g., ) unambiguously assigns protonation sites. For instance, the hydrochloride salt shows N1 protonation in the quinoline ring, confirmed by hydrogen-bonding patterns (N–H···Cl distances: 2.1–2.3 Å). Tautomeric equilibria (e.g., amino vs. imino forms) are excluded via torsional angle analysis of the methoxy-phenyl group .
Biological Activity and SAR
Q. Q5. What biological activities are reported for 2-amino-6-methoxy-3-phenylquinoline derivatives, and how do structural modifications influence potency?
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus correlate with methoxy group positioning.
- Anticancer potential : Substitution at C3 (phenyl) enhances topoisomerase II inhibition (IC: 1.2 µM).
- SAR Insights : Electron-withdrawing groups at C6 (e.g., Cl) improve membrane permeability but reduce aqueous solubility. Ethoxy analogs () show lower cytotoxicity, suggesting methoxy’s role in target selectivity .
Advanced SAR: Addressing Data Contradictions
Q. Q6. How can researchers reconcile conflicting IC50_{50}50 values for kinase inhibition across studies?
Discrepancies often stem from assay conditions (e.g., ATP concentration variations) or impurity profiles. Mitigation strategies:
- Standardize assays : Use identical kinase isoforms (e.g., EGFR T790M vs. wild-type).
- HPLC purity validation : Ensure >95% purity to exclude off-target effects from byproducts (e.g., notes impurities <2% alter IC by 10-fold).
- Molecular docking : Compare binding poses across crystal structures to identify critical residues (e.g., Lys721 in EGFR) .
Pharmacological Profiling
Q. Q7. What methodologies are recommended for assessing ADMET properties of this compound?
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification.
- Permeability : Caco-2 cell monolayers; P >1 × 10 cm/s indicates intestinal absorption.
- Metabolic stability : Liver microsome assays (human vs. rodent) with LC-MS/MS metabolite tracking.
- Toxicity : Ames test for mutagenicity and hERG inhibition assays (IC >10 µM preferred) .
Advanced Crystallography Applications
Q. Q9. How can temperature-dependent crystallography resolve polymorphic transitions in hydrochloride salts?
Variable-temperature XRD (100–300 K) identifies polymorphic shifts. For example, shows a phase transition at 220 K, altering hydrogen-bonding networks (N–H···Cl vs. N–H···O). Rietveld refinement quantifies phase ratios, guiding formulation stability studies .
Contradiction Resolution in Bioactivity Data
Q. Q10. What statistical approaches validate bioactivity data when replicate studies show high variance?
- Grubbs’ test : Identify outliers in dose-response datasets.
- ANOVA with post-hoc tests : Compare means across assay batches.
- EC normalization : Use internal controls (e.g., staurosporine for kinase assays) to reduce inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
